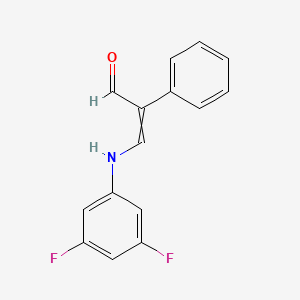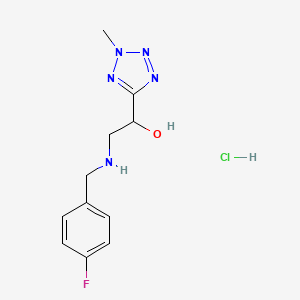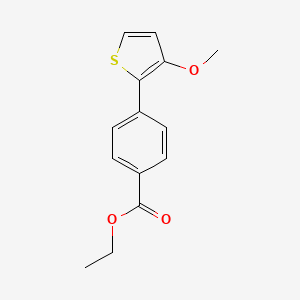![molecular formula C25H27NO3 B12621371 4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-23-1](/img/structure/B12621371.png)
4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a hexyloxy group, and a carboxamide linkage
Vorbereitungsmethoden
The synthesis of 4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the hexyloxy group: This step involves the alkylation of the biphenyl core with a hexyloxy group using an appropriate alkylating agent.
Formation of the carboxamide linkage: The final step involves the reaction of the hexyloxy-substituted biphenyl with 4-hydroxyaniline to form the carboxamide linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, using reagents like alkyl halides or acyl chlorides to form ethers or esters.
Wissenschaftliche Forschungsanwendungen
4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including liquid crystals and polymers with unique optical and electronic properties.
Pharmaceuticals: Due to its structural complexity, the compound can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Research: The compound can be used as a model system for studying various chemical reactions and mechanisms, providing insights into reaction pathways and intermediates.
Wirkmechanismus
The mechanism of action of 4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and carboxamide linkage play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
4’-(Hexyloxy)-[1,1’-biphenyl]-4-carboxylic acid: This compound lacks the carboxamide linkage and has different chemical properties and applications.
4’-(Hexyloxy)-N-(4-methoxyphenyl)[1,1’-biphenyl]-4-carboxamide:
4’-(Hexyloxy)-N-(4-aminophenyl)[1,1’-biphenyl]-4-carboxamide: This compound has an amino group instead of a hydroxy group, which can significantly alter its chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
920270-23-1 |
|---|---|
Molekularformel |
C25H27NO3 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-(4-hexoxyphenyl)-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C25H27NO3/c1-2-3-4-5-18-29-24-16-10-20(11-17-24)19-6-8-21(9-7-19)25(28)26-22-12-14-23(27)15-13-22/h6-17,27H,2-5,18H2,1H3,(H,26,28) |
InChI-Schlüssel |
OMTRVCNDXKCHMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



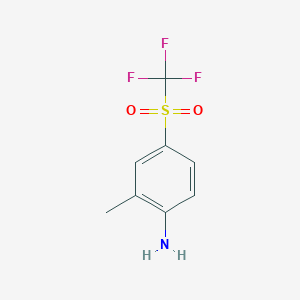


![Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-](/img/structure/B12621317.png)

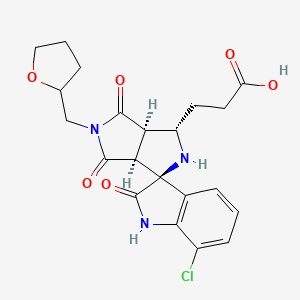
![N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12621326.png)
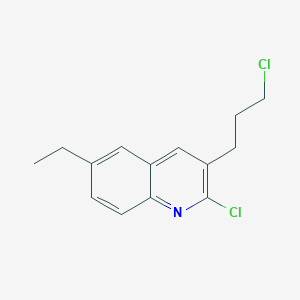
![(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12621333.png)

